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Compound of Interest

Compound Name: 7-Hydroxy Doxazosin

Cat. No.: B562894

7-Hydroxy Doxazosin: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and pharmacological characteristics of 7-Hydroxy Doxazosin, a primary metabolite
of the alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve
as a valuable resource for researchers, scientists, and professionals involved in drug
development and pharmacological studies.

Chemical Structure and Properties

7-Hydroxy Doxazosin, a quinazoline derivative, is formed through the hydroxylation of the
benzodioxan moiety of Doxazosin. The homenclature can be ambiguous in literature, with both
"7-Hydroxy Doxazosin" and "7'-Hydroxy Doxazosin" being used. The prime symbol (') typically
denotes the position on the benzodioxan ring system. The IUPAC name for this compound is
(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1]
[2]dioxin-2-yl)methanone[1][3].

A two-dimensional representation of the chemical structure of 7-Hydroxy Doxazosin is
provided below.
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Caption: 2D Chemical Structure of 7-Hydroxy Doxazosin.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy Doxazosin is presented in the
table below. It is important to note that some of these values are predicted and may vary based
on experimental conditions.

Property Value Source

(4-(4-Amino-6,7-
dimethoxyquinazolin-2-

IUPAC Name yl)piperazin-1-yl)(6-hydroxy- [11[3]
2,3-dihydrobenzo[b][1]

[2]dioxin-2-yl)methanone

CAS Number 102932-28-5 [1]
Molecular Formula C23H25N506 [4]
Molecular Weight 467.48 g/mol [4]
Predicted Boiling Point 774.8 £ 70.0 °C at 760 mmHg [5]
Predicted Density 1.426 + 0.06 g/cm?3 [5]
Predicted pKa 10.03 £ 0.40 [5]

Pharmacological Properties
Mechanism of Action

As a metabolite of Doxazosin, the primary mechanism of action of 7-Hydroxy Doxazosin is
expected to be related to the pharmacology of its parent compound. Doxazosin is a selective
antagonist of alpha-1 adrenergic receptors, which are found in smooth muscle tissues,
including those in blood vessels and the prostate. By blocking these receptors, Doxazosin
leads to vasodilation and a reduction in peripheral resistance, resulting in lowered blood
pressure. It also relaxes the smooth muscle of the prostate and bladder neck, improving urinary
flow in patients with benign prostatic hyperplasia (BPH).
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While the contribution of 7-Hydroxy Doxazosin to the overall antihypertensive effect of
Doxazosin is considered to be small, studies have indicated that the hydroxylated metabolites
of Doxazosin, including the 7-hydroxy derivative, possess antioxidant properties. This suggests
a potential for additional biological activities beyond alpha-1 adrenergic receptor blockade.

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose
excreted unchanged. The major metabolic pathways include O-demethylation and
hydroxylation. 7-Hydroxy Doxazosin is one of the main C-hydroxylated metabolites. The
plasma elimination of Doxazosin is biphasic, with a terminal elimination half-life of
approximately 22 hours. While the detailed pharmacokinetics of 7-Hydroxy Doxazosin have
not been as extensively characterized as the parent drug, it is understood to be a significant
product of hepatic metabolism.

Signaling Pathways

The parent compound, Doxazosin, has been shown to influence several key signaling
pathways, and it is plausible that 7-Hydroxy Doxazosin may share some of these effects or
have its own unique interactions.

VEGFR-2/Akt/mTOR Signaling Pathway

Doxazosin has been demonstrated to inhibit the phosphorylation of Vascular Endothelial
Growth Factor Receptor 2 (VEGFR-2) and downstream signaling components, including PI3K,
Akt, and mTOR. This inhibition leads to anti-angiogenic effects.
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Caption: Doxazosin's inhibitory effect on the VEGFR-2 signaling pathway.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b562894?utm_src=pdf-body
https://www.benchchem.com/product/b562894?utm_src=pdf-body
https://www.benchchem.com/product/b562894?utm_src=pdf-body
https://www.benchchem.com/product/b562894?utm_src=pdf-body
https://www.benchchem.com/product/b562894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

JAKISTAT Signaling Pathway

Doxazosin has also been implicated in the modulation of the Janus kinase/signal transducer
and activator of transcription (JAK/STAT) signaling pathway. It can suppress the
phosphorylation of JAK and STAT proteins, which are crucial for cytokine-mediated cellular
responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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